molecular formula C19H14F4N2O2S B12152210 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B12152210
M. Wt: 410.4 g/mol
InChI Key: DLZIOTKLKOAGRP-UHFFFAOYSA-N
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Description

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide is a synthetic organic compound that features a thiazole ring, a fluorobenzyl group, and a trifluoromethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide and the thiazole intermediate.

    Attachment of the Trifluoromethylphenoxy Group: The final step involves the reaction of the thiazole intermediate with 3-(trifluoromethyl)phenol in the presence of a suitable base to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorobenzyl and trifluoromethylphenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted benzyl or phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its fluorinated groups make it useful in imaging studies, as fluorine atoms can be detected using various spectroscopic techniques.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The thiazole ring is a common motif in many bioactive molecules, and the presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl and trifluoromethylphenoxy groups can enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide
  • N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide
  • N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide

Uniqueness

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide is unique due to the presence of both fluorobenzyl and trifluoromethylphenoxy groups. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14F4N2O2S

Molecular Weight

410.4 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide

InChI

InChI=1S/C19H14F4N2O2S/c20-14-6-4-12(5-7-14)8-16-10-24-18(28-16)25-17(26)11-27-15-3-1-2-13(9-15)19(21,22)23/h1-7,9-10H,8,11H2,(H,24,25,26)

InChI Key

DLZIOTKLKOAGRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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